molecular formula C10H11NO2 B1334794 4-Methoxyphenethyl isocyanate CAS No. 52634-59-0

4-Methoxyphenethyl isocyanate

Cat. No.: B1334794
CAS No.: 52634-59-0
M. Wt: 177.2 g/mol
InChI Key: ALSQLYQJAFUYNR-UHFFFAOYSA-N
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Description

4-Methoxyphenethyl isocyanate, also known as 1-(2-Isocyanatoethyl)-4-methoxybenzene, is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of an isocyanate group (-NCO) attached to a phenethyl group substituted with a methoxy group (-OCH3) at the para position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

4-Methoxyphenethyl isocyanate is a chemical compound with the linear formula H3COC6H4CH2CH2NCO . .

Mode of Action

The mode of action of this compound is not well-studied. Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reactivity is often utilized in the production of polyurethane materials .

Pharmacokinetics

Isocyanates are generally known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can cause isocyanates to react and degrade . Therefore, it is crucial to store and handle this compound under dry conditions.

Preparation Methods

4-Methoxyphenethyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyphenethylamine with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. Another method involves the use of 4-methoxyphenethyl alcohol, which is first converted to the corresponding carbamate and then dehydrated to form the isocyanate .

Industrial production methods often employ large-scale reactors and automated systems to handle the reagents and control the reaction conditions. The use of protective equipment and safety protocols is crucial due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

4-Methoxyphenethyl isocyanate undergoes various chemical reactions, including:

    Addition Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. These reactions are typically carried out under mild conditions and can be catalyzed by bases or acids.

    Substitution Reactions: The isocyanate group can be substituted by other functional groups through reactions with suitable reagents. For example, it can react with water to form the corresponding amine and carbon dioxide.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common reagents used in these reactions include amines, alcohols, water, and various catalysts. The major products formed from these reactions are ureas, carbamates, amines, and heterocyclic compounds .

Scientific Research Applications

4-Methoxyphenethyl isocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function. The isocyanate group can react with amino groups in proteins to form stable urea linkages.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists. Its ability to form covalent bonds with biological targets makes it a promising candidate for drug discovery.

    Industry: It is used in the production of polymers and coatings.

Comparison with Similar Compounds

4-Methoxyphenethyl isocyanate can be compared with other similar compounds, such as:

    4-Methoxyphenyl isocyanate: This compound has a similar structure but lacks the ethyl group.

    Phenyl isocyanate: This compound lacks both the methoxy and ethyl groups.

    4-Methoxybenzyl isocyanate: This compound has a benzyl group instead of a phenethyl group.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the isocyanate group with the properties conferred by the methoxy and phenethyl groups. This combination makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

1-(2-isocyanatoethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSQLYQJAFUYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401773
Record name 4-Methoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52634-59-0
Record name 4-Methoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52634-59-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.53 g (30 mol) of 4-methoxy-β-phenylethylamine are added dropwise to a solution of 2.96 g (10.0 mol) of triphosgene in 30 ml of dry tetrahydrofuran and the mixture is heated at the boiling point for 2 hours. The solution is cooled to room temperature and filtered and the filtrate is concentrated in vacuo. The colorless oil which remains is purified by bulb tube distillation under a pressure of 2 mmHg at a bath temperature of 220° C. to give 1.1 g of 4-methoxy-β-phenylethyl isocyanate. 0.7 g (4.0 mmol) of 4-methoxy-β-phenylethyl isocyanate and 0.4 g (3.5 mmol) of 3-ethyl-4-methyl-2-oxo-3-pyrroline are stirred with one another and the mixture is heated at 150° C. for one hour. The cooled reaction mixture is dissolved in a minimum of ethyl acetate and purified by column chromatography over silica gel 60 with the aid of the mobile phase ethyl acetate (Rf =0.5). After the eluent has been evaporated off under reduced pressure, 0.25 g of methoxy-4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrrolinyl-1-carboxamido)-ethyl]-benzene is obtained, and is introduced in portions into chlorosulfonic acid cooled to 0° C. After being stirred at 0° C. for one hour, this reaction mixture is poured onto ice. The sulfonic acid chloride which has precipitated is taken up in ethyl acetate. The organic phase is dried with sodium sulfate and concentrated in vacuo to give the sulfonic acid chloride as a crude product, which is dissolved in acetone and converted into 2-methoxy-5-[2-(3-ethyl-4-methyl-2-oxo-3-pyrrolinyl-1-carboxamido)-ethyl]-benzenesulfonamide with aqueous ammonia solution. The sulfonamide has a melting point of 204°-205° C.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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